2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of indene, furan, and phenylthio groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 5-(phenylthio)-2-furaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced forms of the indene or furan rings.
Substitution: Compounds with new functional groups replacing the phenylthio group.
Scientific Research Applications
2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(phenylsulfanyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- 2-{[5-(phenylthio)-2-furyl]methylene}malononitrile
Uniqueness
2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its unique combination of indene, furan, and phenylthio groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H12O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(5-phenylsulfanylfuran-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H12O3S/c21-19-15-8-4-5-9-16(15)20(22)17(19)12-13-10-11-18(23-13)24-14-6-2-1-3-7-14/h1-12H |
InChI Key |
MPEUCZZZRDCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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